molecular formula C7H11N3O5 B040864 2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol CAS No. 120398-89-2

2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol

カタログ番号: B040864
CAS番号: 120398-89-2
分子量: 217.18 g/mol
InChIキー: DWSFCAKOSWFTCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-Nitroimidazol-1-yl)methoxy]propane-1,3-diol is a chemical compound with the molecular formula C7H11N3O5 and a molecular weight of 217.18 g/mol . It is supplied with the CAS Registry Number 120398-89-2 . This compound is a derivative of 2-nitroimidazole, a class of compounds extensively investigated for their role as hypoxia markers and radiosensitizers in biomedical research. The 2-nitroimidazole moiety can be selectively reduced and bound to cellular macromolecules in hypoxic (low-oxygen) environments, which allows it to serve as a biochemical marker for detecting and quantifying hypoxic regions within solid tumors . Its structure, which includes a propane-1,3-diol chain, can be utilized to link the bioactive nitroimidazole group to other molecules or scaffolds. Researchers employ this compound in the development of potential diagnostic agents and to study the mechanisms of hypoxia at a cellular level. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O5/c11-3-6(4-12)15-5-9-2-1-8-7(9)10(13)14/h1-2,6,11-12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSFCAKOSWFTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152840
Record name RP 170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120398-89-2
Record name 2-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120398-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RP 170
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120398892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RP 170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthesis of 2-Nitroimidazole

The foundational step in preparing the target compound is the synthesis of 2-nitroimidazole, a heterocyclic aromatic compound. This is achieved via nitration of imidazole using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) . The nitration occurs preferentially at the 2-position due to the electron-donating resonance effects of the imidazole ring .

Key Reaction Conditions:

  • Reagents: Imidazole (1 equiv), HNO₃ (1.2 equiv), H₂SO₄ (catalytic).

  • Solvent: Water or acetic acid.

  • Temperature: 0–5°C to minimize side reactions.

  • Yield: ~75% after recrystallization .

Protection of Propane-1,3-diol

To ensure selective mono-alkylation of propane-1,3-diol, one hydroxyl group is protected. The tert-butyldimethylsilyl (TBDMS) group is commonly employed due to its stability under basic conditions and ease of removal .

Procedure:

  • Dissolve propane-1,3-diol (1 equiv) in dry dimethylformamide (DMF).

  • Add imidazole (2.5 equiv) and TBDMS chloride (1.1 equiv).

  • Stir at room temperature (RT) for 12 hours.

  • Isolate 3-(tert-butyldimethylsilyloxy)propane-1-ol via filtration and drying .

Yield: 85–90% .

Activation of the Hydroxyl Group

The free hydroxyl group in the protected diol is converted to a mesylate to enhance its leaving-group ability.

Reaction Setup:

  • Reagents: 3-(TBDMS-oxy)propane-1-ol (1 equiv), mesyl chloride (MsCl, 1.2 equiv), triethylamine (Et₃N, 1.5 equiv).

  • Solvent: Dichloromethane (DCM) at 0°C.

  • Workup: Quench with ice water, extract with DCM, and dry over Na₂SO₄ .

Yield: ~90% .

Alkylation of 2-Nitroimidazole

The mesylated diol derivative reacts with 2-nitroimidazole under basic conditions to form the ether linkage.

Optimized Conditions:

  • Reagents: 2-Nitroimidazole (1.1 equiv), mesylated diol (1 equiv), K₂CO₃ (2 equiv).

  • Solvent: DMF at 80°C for 8–12 hours .

  • Mechanism: Base-mediated nucleophilic substitution (SN2) at the imidazole’s 1-position.

Yield: 60–65% after column chromatography (silica gel, ethyl acetate/hexane) .

Deprotection of the TBDMS Group

The final step involves removing the silyl protecting group to regenerate the free diol.

Procedure:

  • Dissolve the alkylated intermediate in tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF, 1.1 equiv).

  • Stir at RT for 2 hours.

  • Purify via recrystallization (ethanol/water) .

Yield: 90–95% .

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, D₂O): δ 8.25 (s, 1H, imidazole-H), 4.50 (m, 2H, OCH₂), 3.70–3.85 (m, 4H, diol-H) .

  • ¹³C NMR: δ 148.2 (NO₂), 124.5 (imidazole-C), 70.1 (OCH₂), 63.8 (diol-C) .

Infrared Spectroscopy (IR):

  • Peaks at 1520 cm⁻¹ (N=O stretch) and 3400 cm⁻¹ (O–H stretch) .

High-Performance Liquid Chromatography (HPLC):

  • Purity >98% using a C18 column (acetonitrile/water, 70:30) .

Comparative Analysis of Synthetic Routes

ParameterNitrationProtectionAlkylationDeprotection
Key Reagent HNO₃/H₂SO₄TBDMSClMsCl/K₂CO₃TBAF
Solvent H₂ODMFDMFTHF
Temperature 0–5°CRT80°CRT
Yield 75%85%65%95%

Challenges and Mitigation Strategies

  • Di-alkylation: Controlled stoichiometry (1:1.1 ratio of diol to nitroimidazole) minimizes undesired di-substitution .

  • Nitro Group Stability: Avoid prolonged exposure to high temperatures (>100°C) to prevent decomposition .

  • Purification: Silica gel chromatography effectively separates mono- and di-alkylated byproducts .

Industrial-Scale Adaptations

For bulk production, continuous-flow reactors enhance efficiency:

  • Nitration: Microreactors reduce exothermic risks .

  • Alkylation: Fixed-bed reactors with immobilized base catalysts (e.g., Amberlyst A21) enable recycling .

化学反応の分析

反応の種類: RP 170は、以下を含むさまざまな化学反応を起こします。

    酸化: RP 170は、対応する酸化物を生成するために酸化されます。

    還元: RP 170中のニトロ基は、特定の条件下でアミノ基に還元できます。

    置換: この化合物は、特にニトロイミダゾール環で、求核置換反応を起こすことができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

    還元: 水素化ホウ素ナトリウムまたは触媒的水素化などの還元剤が使用されます。

    置換: アミンやチオールなどの求核剤を置換反応に使用できます。

主要な生成物:

科学的研究の応用

Pharmacological Applications

1. Antimicrobial Activity
The nitroimidazole moiety in RP 170 is known for its antimicrobial properties, particularly against anaerobic bacteria and protozoa. The compound's mechanism involves the reduction of the nitro group to form reactive intermediates that damage microbial DNA. This characteristic aligns with other nitroimidazoles like metronidazole and tinidazole, which are widely used in clinical settings.

2. Hypoxia Targeting
RP 170 has shown promise in targeting hypoxic tumor cells due to its structural design that enhances its accumulation in low oxygen environments. This property is crucial for cancer therapies aimed at improving the efficacy of treatments by selectively targeting resistant tumor cells.

Study 1: Antimicrobial Efficacy

A study conducted on various nitroimidazole derivatives evaluated their antimicrobial activities against a range of pathogens. RP 170 was found to exhibit superior efficacy against Clostridium difficile compared to standard treatments, suggesting its potential role as a novel therapeutic agent in treating infections caused by this organism .

Study 2: Cancer Treatment

In preclinical models, RP 170 demonstrated significant antitumor activity by selectively targeting hypoxic regions within tumors. This study highlighted its potential as an adjunct therapy in combination with conventional chemotherapy agents, potentially enhancing overall treatment outcomes .

Comparative Analysis with Other Nitroimidazoles

Compound NameUnique FeaturesApplications
MetronidazoleEstablished safety profile; widely used for anaerobic infectionsClinical use for bacterial infections
TinidazoleLonger half-life; effective against various protozoaTreatment for Giardia and Trichomonas
PimonidazoleSpecifically targets hypoxic cells; used as a tumor markerResearch in cancer diagnostics

作用機序

RP 170は、主に放射線増感作用を通じてその効果を発揮します。この化合物は、癌細胞の放射線に対する感受性を高めることにより、放射線療法の効果を高めます。これは、細胞成分に損傷を与え、細胞死につながる活性酸素種(ROS)の生成によって達成されます。 分子標的は、DNAや放射線誘発損傷の修復に関与するさまざまな細胞タンパク質を含みます .

類似化合物:

    エタニダゾール: 放射線増感剤として使用される別のニトロイミダゾール誘導体。

    ミソニダゾール: RP 170と同様の特性を持つ、よく知られた放射線増感剤。

    ニモラゾール: 放射線増感剤として、頭頸部癌の治療に使用されます。

比較: RP 170は、特定の化学構造により、独自の放射線増感作用を示します。エタニダゾールやミソニダゾールと比較して、RP 170は特定の実験モデルで同等または優れた効力を示しています。 そのユニークな構造により、異なる薬物動態学的および薬力学的プロファイルが可能になり、癌研究において貴重な化合物となっています .

類似化合物との比較

Nitroimidazole Derivatives with Aromatic Linkers

Compound : 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde

  • Structure : Features a nitroimidazole connected to a benzaldehyde group via a propoxy chain.
  • The propoxy linker lacks hydroxyl groups, limiting hydrogen-bonding capacity compared to the diol in the target compound.
  • Applications : Likely optimized for localized activity due to aromatic stabilization, whereas the diol in the target compound may favor systemic distribution.

Nitroimidazole Derivatives with Epoxy/Chlorinated Linkers

Compound : 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane

  • Structure : Contains a short epoxypropane linker attached to nitroimidazole.
  • Absence of hydroxyl groups reduces solubility, contrasting with the diol’s hydrophilic nature.
  • Applications : Likely serves as a synthetic intermediate rather than a therapeutic agent due to reactivity.

Compound : 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole

  • Structure : Chlorinated hydroxypropyl chain attached to nitroimidazole.
  • Single hydroxyl group offers moderate solubility, less than the diol’s two hydroxyls.

Benzimidazole and Heterocyclic Analogs

Compound: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide

  • Structure : Combines benzimidazole with triazole and thiazole rings.
  • Key Differences: Triazole and thiazole moieties improve metabolic stability and binding affinity but lack nitroimidazole’s redox activity.

Compound : Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Structure : Benzimidazole core with ester and imidazole-propyl groups.
  • Key Differences :
    • Ester functionality may confer prodrug properties, unlike the direct-acting nitroimidazole.
    • The imidazole-propyl chain enhances flexibility but lacks the diol’s solubility advantages.

Amino-Alcohol Derivatives

Compound: 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol

  • Structure: Benzoimidazole linked to an aminopropanol group.
  • Methyl substitution on propane may sterically hinder target interactions.

Structural and Functional Analysis Table

Compound Class Key Substituents Solubility Reactivity/Bioactivity Therapeutic Potential
Target Compound Nitroimidazole + propane-1,3-diol High (diol) Redox-active, hypoxic targeting Antimicrobial, radiosensitizer
Aromatic Nitroimidazole Benzaldehyde + propoxy Moderate Localized activity Hypoxia-specific therapies
Epoxy/Chlorinated Epoxy/Cl-hydroxypropyl Low High reactivity Synthetic intermediates
Benzimidazole-Triazole Triazole-thiazole Low-Moderate Enhanced binding affinity Enzyme inhibitors
Benzoimidazole-Aminopropanol Amino-hydroxypropyl Moderate-High Reduced redox activity Solubility-driven formulations

Research Findings and Implications

  • Hydrophilicity vs. Lipophilicity: The diol in the target compound improves solubility, critical for intravenous formulations, whereas aromatic analogs (e.g., benzaldehyde derivatives) may favor oral delivery .
  • Redox Activity: Nitroimidazole’s electron deficiency enables activation under hypoxia, a unique advantage over non-nitro heterocycles like benzimidazoles .
  • Synthetic Complexity : Compounds with triazole/thiazole moieties require multi-step syntheses (e.g., click chemistry), whereas the target compound’s methoxy-diol linkage could be simpler to prepare .

生物活性

2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol, also known as RP 170, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The compound's structure features a nitroimidazole moiety, which is known for its pharmacological properties, particularly in the treatment of parasitic infections and as a radiosensitizer in cancer therapy.

  • IUPAC Name : this compound
  • Molecular Formula : C7H11N3O5
  • Molecular Weight : 217.18 g/mol
  • CAS Number : 120398-89-2
  • InChI Key : DWSFCAKOSWFTCK-UHFFFAOYSA-N

Synthesis

The synthesis of RP 170 typically involves the reaction of 2-nitroimidazole with an alkylating agent such as 1-chloro-2-propanol under basic conditions. The process includes nitration to form 2-nitroimidazole followed by alkylation to yield the final product .

Antiparasitic Activity

RP 170 has been evaluated for its antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. In vitro studies have shown that compounds with a nitroimidazole structure exhibit significant activity against these pathogens. For instance, related compounds have demonstrated efficacy in treating infections caused by Trypanosoma cruzi, which is responsible for Chagas disease .

The biological activity of RP 170 is believed to stem from its ability to generate reactive nitrogen species upon reduction, which can damage cellular components of the parasites. This mechanism is similar to that observed in other nitroimidazole derivatives used in clinical settings .

Case Studies and Research Findings

  • Study on Nitroimidazole Derivatives : A comparative study involving various nitroimidazole derivatives highlighted that RP 170 analogs displayed potent activity against Trypanosoma brucei. The study indicated that structural modifications could enhance the bioavailability and efficacy of these compounds .
  • Combination Therapies : Research has suggested that RP 170 may be effective when used in combination with other antiparasitic agents. For example, it was found to enhance the efficacy of existing treatments for sleeping sickness when administered alongside suramin in primate models .
  • Toxicity and Safety Profile : Preliminary toxicity assessments indicate that while RP 170 exhibits promising biological activity, further studies are needed to evaluate its mutagenicity and long-term safety profile before it can be considered for clinical use .

Table: Summary of Biological Activities

Activity TypePathogen/ConditionEfficacy LevelNotes
AntiparasiticTrypanosoma bruceiHighEffective in vitro and in primates
AntiparasiticLeishmania donovaniModerateRequires further optimization
RadiosensitizationCancer CellsUnder StudyPotential use in combination therapies

Q & A

Q. What synthetic strategies are recommended for 2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of nitroimidazole derivatives typically involves coupling reactions between nitroimidazole precursors and functionalized diols. For example:

  • Step 1: Nitroimidazole activation via halogenation (e.g., using POCl₃ or N-bromosuccinimide) to introduce a leaving group at the 1-position.
  • Step 2: Nucleophilic substitution with propane-1,3-diol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Optimization Tips:
    • Use anhydrous solvents (e.g., DCM or DMF) to prevent hydrolysis .
    • Catalysts like triethylamine (TEA) improve coupling efficiency .
    • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Table 1: Example Reaction Conditions for Analogous Nitroimidazole Derivatives

Reaction StepSolventCatalystTemperatureYield (%)
Nitroimidazole HalogenationDCMPOCl₃Reflux85
Diol CouplingDMFK₂CO₃80°C72

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling Precautions:
    • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Nitroimidazoles may cause irritation (H315, H319) .
    • Work in a fume hood to prevent inhalation of aerosols .
  • Storage:
    • Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.
    • Keep at –20°C for long-term stability, as nitro groups can degrade under light or heat .

Q. What analytical techniques are effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm the propane-1,3-diol backbone and nitroimidazole connectivity. Look for characteristic shifts:
  • Diol protons: δ 3.5–4.0 ppm (split due to coupling).
  • Nitroimidazole protons: δ 7.5–8.5 ppm .
  • Infrared Spectroscopy (IR):
    • Peaks at ~1520 cm⁻¹ (N=O stretch) and ~3400 cm⁻¹ (O–H stretch) .
  • Elemental Analysis:
    • Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% deviation) .
  • X-ray Crystallography:
    • Resolve stereochemistry and confirm solid-state packing (if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hypoxic selectivity of this compound in radiosensitization studies?

Methodological Answer:

  • In Vitro Assays:
    • Expose cancer cell lines (e.g., HeLa or A549) to the compound under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions.
    • Measure cytotoxicity (via MTT assay) and radiosensitization enhancement ratios (SER) .
  • Mechanistic Probes:
    • Use fluorescent markers (e.g., pimonidazole) to confirm hypoxia.
    • Quantify intracellular nitroreductase activity, as nitroimidazoles require enzymatic reduction for activation .

Q. What strategies resolve contradictions in reported biological activities of nitroimidazole derivatives?

Methodological Answer:

  • Data Triangulation:
    • Compare studies using identical cell lines, oxygen levels, and assay protocols.
    • Re-evaluate compound purity (via HPLC) and stability (e.g., nitro group degradation under storage) .
  • Meta-Analysis:
    • Use computational tools (e.g., PubChem BioActivity Data) to identify structure-activity trends.
    • Highlight the role of substituents (e.g., diol vs. ester moieties) in modulating activity .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use software (AutoDock Vina, Schrödinger) to model interactions with hypoxia-inducible factor (HIF-1α) or microbial nitroreductases.
    • Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
  • MD Simulations:
    • Simulate ligand-protein dynamics over 100 ns to assess binding stability and hydration effects .

Q. How does the propane-1,3-diol moiety influence solubility and formulation for in vivo studies?

Methodological Answer:

  • Solubility Enhancement:
    • Formulate as a phosphate ester prodrug (improves aqueous solubility) or use cyclodextrin inclusion complexes .
  • Pharmacokinetic Profiling:
    • Conduct stability tests in simulated gastric fluid (SGF) and plasma to guide dosing regimens .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。